(Z)-2-cyano-2-(5-(2,4-dichlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-N-methylacetamide
Description
Properties
IUPAC Name |
(2Z)-2-cyano-2-[5-[(2,4-dichlorophenyl)methyl]-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O2S/c1-12-3-7-15(8-4-12)26-20(28)18(9-13-5-6-14(22)10-17(13)23)29-21(26)16(11-24)19(27)25-2/h3-8,10,18H,9H2,1-2H3,(H,25,27)/b21-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSLUMSDKYFOCG-PGMHBOJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)NC)CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)NC)CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-cyano-2-(5-(2,4-dichlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-N-methylacetamide is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This compound belongs to a class of thiazolidin-2,4-dione derivatives known for their diverse pharmacological properties.
Chemical Structure and Properties
The compound's structure features a thiazolidine ring with substituents that are critical for its biological activity. The presence of the cyano group and the dichlorobenzyl moiety may enhance its interaction with biological targets.
Anticancer Activity
Research indicates that thiazolidine derivatives, including this compound, exhibit significant anticancer properties.
Thiazolidine derivatives are known to target key pathways involved in cancer progression. They often inhibit angiogenesis by acting on vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in tumor growth and metastasis.
Case Studies
- In vitro Studies : The MTT assay has been utilized to evaluate the cytotoxic effects of various thiazolidine derivatives on cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). For instance, compounds similar to the one have shown IC50 values ranging from 0.60 to 4.70 μM against these cell lines, indicating promising anticancer activity .
- Comparative Analysis : In a comparative study involving several thiazolidine derivatives, one compound demonstrated an IC50 value of 8.5 μM against K562 leukemia cells, showcasing its potential as an effective anticancer agent .
Antimicrobial Activity
Thiazolidine derivatives have also been evaluated for their antimicrobial properties against various pathogens.
Spectrum of Activity
- Bacterial Inhibition : The compound has shown activity against both Gram-positive and Gram-negative bacteria. For example, studies have reported effective inhibition against strains like Staphylococcus aureus and Escherichia coli with varying degrees of potency .
- Fungal Activity : Preliminary evaluations suggest that some thiazolidine derivatives can inhibit fungal growth, although specific data on this compound's antifungal activity remains limited .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and potential toxicity of this compound is essential for its development as a therapeutic agent.
ADMET Properties
Computational studies assessing absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles indicate favorable characteristics for drug development. Such studies help predict the compound's behavior in biological systems and its safety profile .
Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazolidin derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to (Z)-2-cyano-2-(5-(2,4-dichlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-N-methylacetamide demonstrate efficacy against various bacterial and fungal strains, including:
- Bacteria : Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus
- Fungi : Candida albicans, Cryptococcus neoformans
In vitro evaluations have reported varying degrees of antibacterial and antifungal activity, suggesting potential therapeutic applications against resistant strains.
Anticancer Activity
Thiazolidin derivatives have also been investigated for their anticancer properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation by targeting critical pathways involved in tumor growth:
- VEGFR-2 Inhibition : Essential for tumor angiogenesis.
- Cell Lines Tested : HT-29 (colon cancer), A549 (lung cancer).
IC50 values for these compounds ranged from 13.56 to 17.8 μM, indicating notable potency in inhibiting cancer cell growth .
Antimicrobial Efficacy
A study synthesized several thiazolidin derivatives and evaluated their antimicrobial activity against clinical isolates. Results indicated that structural modifications significantly enhanced antibacterial properties, highlighting the importance of the thiazolidine core in developing effective antimicrobial agents .
Cancer Cell Apoptosis
Another study focused on a related thiazolidin derivative that induced apoptosis in HT-29 cells by increasing pro-apoptotic factors (BAX) while decreasing anti-apoptotic factors (Bcl-2). This suggests that specific structural modifications can lead to enhanced anticancer effects .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2,4-dichlorobenzyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions.
Oxidation and Reduction Pathways
The thiazolidinone ring and cyano group participate in redox reactions:
Oxidation
-
Thiazolidinone ring : Reacts with m-CPBA (meta-chloroperbenzoic acid) in DCM to form sulfoxide or sulfone derivatives, altering ring electronics .
-
Cyano group : Under strong oxidative conditions (KMnO₄/H₂SO₄), converts to a carboxylic acid, enabling further functionalization.
Reduction
-
Cyano group : Catalytic hydrogenation (H₂/Pd-C) reduces the cyano group to an amine (-CH₂NH₂), enhancing water solubility.
-
Dichlorobenzyl group : Selective dehalogenation occurs with LiAlH₄, yielding a dechlorinated benzyl analog .
Cycloaddition Reactions
The exocyclic double bond in the thiazolidinone participates in [4+2] Diels-Alder reactions:
| Dienophile | Conditions | Product |
|---|---|---|
| Maleic anhydride | Toluene, reflux, 12 h | Bicyclic adduct with improved thermal stability |
| Tetracyanoethylene | RT, CHCl₃ | Electron-deficient cyclohexane derivative |
Hydrolysis Reactions
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product | Application |
|---|---|---|
| 6M HCl, reflux, 6 h | Carboxylic acid derivative | Precursor for salt formation (e.g., sodium salt) |
| NaOH (2M)/MeOH, RT, 24 h | N-methylamine intermediate | Used in further alkylation or acylation reactions |
Metal-Catalyzed Cross-Coupling
The aromatic chlorines enable Suzuki-Miyaura and Ullmann couplings:
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the thiazolidinone’s α,β-unsaturated carbonyl and alkenes, forming cyclobutane rings . This reactivity is utilized in photoaffinity labeling studies.
Complexation with Metal Ions
The carbonyl and cyano groups act as ligands for transition metals:
| Metal Salt | Conditions | Complex Structure |
|---|---|---|
| Cu(NO₃)₂·3H₂O | MeOH, RT, 2 h | Octahedral complex (1:2 stoichiometry) |
| AgNO₃ | ACN, dark, 30 min | Linear coordination polymer |
Key Stability Considerations
-
pH Sensitivity : Degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions via ring-opening.
-
Thermal Stability : Decomposes above 200°C, releasing CO and HCN .
This compound’s multifunctional design allows tailored modifications for pharmaceutical or materials science applications, though careful control of reaction conditions is critical to avoid undesired side reactions .
Comparison with Similar Compounds
Key Observations:
This may enhance membrane permeability and target binding in biological systems.
Synthetic Yields :
- High yields (>80%) in Compounds 9 and 10 suggest efficient condensation reactions under reflux conditions. The target compound’s synthesis may require optimization due to steric hindrance from the dichlorobenzyl group.
Thermal Stability: Melting points for analogs range from 147–207°C , with bulkier substituents (e.g., indole in Compound 10) correlating with higher values. The target compound’s melting point is likely influenced by its dichlorobenzyl and cyano groups.
Analytical and Refinement Tools
Structural characterization of similar compounds relies on:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-2-cyano-2-(5-(2,4-dichlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-N-methylacetamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Thiazolidinone Core Formation : React 5-(2,4-dichlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene with cyanoacetic acid derivatives under acidic or basic conditions. Use mercaptoacetic acid (for thiazolidinone ring closure) and condensing agents like DCC (dicyclohexylcarbodiimide) to facilitate amide bond formation .
Cyano Group Introduction : Employ Knoevenagel condensation between the thiazolidinone intermediate and cyanoacetamide in the presence of a catalyst (e.g., piperidine) to install the cyano group .
- Key Considerations : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) and optimize reaction time (5–7 hours) to avoid side products .
Q. How can the stereochemical configuration (Z/E) of the compound be confirmed?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL for single-crystal refinement to determine the Z-configuration of the exocyclic double bond. Prepare crystals via slow evaporation in DMF/ethanol .
- NMR Analysis : Compare and NMR chemical shifts with DFT-calculated values. For example, the Z-isomer typically shows deshielded resonances for protons near electron-withdrawing groups (e.g., δ ~10.6 ppm for NH in similar thiazolidinones) .
Q. What analytical techniques are critical for purity assessment?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile:water (70:30) and UV detection at 254 nm. Purity >98% is acceptable for biological testing .
- Elemental Analysis : Compare experimental C, H, N, S values with theoretical calculations (e.g., C: 62.51%, H: 4.24%, N: 14.02% for related structures) .
Advanced Research Questions
Q. How can researchers resolve contradictions between crystallographic and spectroscopic data for this compound?
- Methodological Answer :
- Cross-Validation : Re-examine NMR assignments using 2D techniques (COSY, HSQC) to confirm proton-proton correlations. For crystallographic discrepancies (e.g., bond length variations), verify data collection parameters (e.g., resolution <0.8 Å) and refine using WinGX/ORTEP .
- Dynamic Effects : Consider temperature-dependent NMR to assess conformational flexibility that may explain differences between solid-state (X-ray) and solution-state (NMR) structures .
Q. What strategies improve yield in the final condensation step?
- Methodological Answer :
- Solvent Optimization : Replace toluene with DMF to enhance solubility of intermediates. For example, reflux in DMF with KCO (1.5 mol) increases yield by 15–20% .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., L-proline) to accelerate the Knoevenagel step .
Q. How does the 2,4-dichlorobenzyl group influence bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with halogen substitutions (e.g., 4-F, 3-Cl) and compare antimicrobial IC values. The 2,4-dichloro substitution enhances lipophilicity (logP ~3.5), improving membrane penetration in Gram-positive bacteria .
- Computational Modeling : Perform docking studies (AutoDock Vina) to evaluate interactions with bacterial enzyme targets (e.g., dihydrofolate reductase). The dichlorobenzyl group may occupy hydrophobic pockets critical for binding .
Q. What are the best practices for assessing in vivo toxicity?
- Methodological Answer :
- Rodent Models : Administer doses (10–100 mg/kg) to Wistar rats via oral gavage for 28 days. Monitor liver enzymes (ALT, AST) and renal function (creatinine). Histopathology of liver/kidney tissues can identify necrosis or inflammation .
- Metabolite Profiling : Use LC-MS to detect cytochrome P450-mediated metabolites. The cyano group may form reactive intermediates requiring glutathione conjugation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
